molecular formula C18H17ClN2O2S2 B2369920 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034591-14-3

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2369920
CAS RN: 2034591-14-3
M. Wt: 392.92
InChI Key: GCMJWWBMMPAJSE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Urea Derivatives as Acetylcholinesterase Inhibitors

Research on urea derivatives, such as the study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has shown significant antiacetylcholinesterase activity. This study explored the optimization of spacer length between pharmacophoric moieties and tested compounds for conformational flexibility, indicating potential applications in designing drugs targeting neurological disorders like Alzheimer's disease (J. Vidaluc et al., 1995).

Synthesis Techniques and Chemical Transformations

Another aspect of urea derivatives' research focuses on their synthesis and the exploration of chemical transformations. For example, the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a single-pot, racemization-free synthesis method for hydroxamic acids and ureas from carboxylic acids, showing the versatility of urea compounds in chemical synthesis (Kishore Thalluri et al., 2014).

Biological Activity and Molecular Docking Studies

Molecular docking studies and evaluations of biological activity, as seen in the research on synthesized 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives, provide insights into the anticonvulsant activity of these compounds. Such studies indicate the potential therapeutic applications of urea derivatives in treating convulsive disorders (A. Thakur et al., 2017).

Neuropeptide Receptor Antagonists

The exploration of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists shows how structural modifications can optimize in vitro potency for specific biological targets. This research opens pathways for developing new treatments for conditions modulated by neuropeptide receptors (C. Fotsch et al., 2001).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c19-15-5-3-13(4-6-15)10-20-17(22)21-12-18(23,14-7-9-24-11-14)16-2-1-8-25-16/h1-9,11,23H,10,12H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMJWWBMMPAJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

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